N-(2-acetamidoethyl)-4-iodobenzamide
Description
Properties
Molecular Formula |
C11H13IN2O2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-iodobenzamide |
InChI |
InChI=1S/C11H13IN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
WPPUMNGOOIPWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
Methyl N-acetylcarbamate is synthesized by treating methyl carbamate with acetic anhydride and Amberlyst 15, achieving 89–95% yields. Transesterification with 2-aminoethanol in xylenes at reflux introduces the 2-aminoethyl group, with diisopropylethylamine (DIPEA) suppressing ether byproducts.
Iodobenzamide Coupling
The resulting 2-aminoethyl carbamate is coupled with 4-iodobenzoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Deprotection of the carbamate with potassium tert-butoxide (t-BuOK) in 1,2-dimethoxyethane (DME) yields the free amine, which is acetylated to furnish the final product.
Table 2: Carbamate Route Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Transesterification | Xylenes, DIPEA | 80–89 |
| Coupling | PyBOP, DIPEA, DMF | 75–82 |
| Deprotection | t-BuOK, DME | 90–95 |
Direct Amidation Using Coupling Agents
A single-step approach condenses 4-iodobenzoic acid with N-(2-aminoethyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This method bypasses intermediate protection steps but requires precise stoichiometric control to avoid oligomerization.
- Activation : EDC (1.2 equiv) and HOBt (1.1 equiv) pre-activate the carboxylic acid at 0°C for 30 minutes.
- Coupling : N-(2-aminoethyl)acetamide (1.05 equiv) is added dropwise, with the reaction stirred at 25°C for 12 hours.
- Yield : 68–72% after silica gel chromatography.
Radical Cyclization-Assisted Synthesis
Adapting cyanamide-Ugi four-component reaction (4CR) strategies, this innovative route introduces the acetamidoethyl group via radical intermediates. Cyanamide reacts with 4-iodobenzaldehyde and tert-butyl isocyanide in trifluoroethanol (TFE), forming an N-acylcyanamide intermediate. Tributyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN) induce radical cyclization, coupling the cyanamide with a pre-formed 2-acetamidoethyl fragment.
Key Observations :
- Radical stability is enhanced by the electron-withdrawing iodine substituent.
- Moderate yields (40–47%) reflect challenges in controlling radical recombination.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogen Exchange | High purity, scalability | Requires brominated precursor | 95 |
| Carbamate Route | Modular, avoids harsh conditions | Multi-step, time-intensive | 80 |
| Direct Amidation | Simplicity, fewer steps | Moderate yield | 70 |
| Radical Cyclization | Novel mechanism, diversity | Low yield, specialized reagents | 45 |
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and ethyl groups.
Coupling Reactions: The benzamide ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-acetamidoethyl)-4-azidobenzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce N-(2-acetamidoethyl)-4-phenylbenzamide .
Scientific Research Applications
N-(2-acetamidoethyl)-4-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(2-acetamidoethyl)-4-iodobenzamide with structurally related iodobenzamides, emphasizing substituent effects on properties and applications:
*Estimated based on molecular formula (C11H13IN2O2).
Key Comparative Insights
Substituent Effects on Lipophilicity and Targeting: BZA (diethylamino group) exhibits high lipophilicity, enhancing tumor uptake in melanoma due to melanin affinity . The acetamido group may enhance hydrogen bonding, influencing receptor selectivity .
Clinical and Preclinical Performance: BZA demonstrated exceptional specificity (100%) in clinical trials for melanoma imaging, attributed to its melanin-targeting tertiary amine . N-(2-aminoethyl)-4-iodobenzamide showed lower MAO-B affinity than its parent compound, suggesting that side-chain modifications critically impact enzyme interaction .
Synthetic Routes :
- Amide coupling (e.g., HBTU, DIPEA in DMF) is a common method for benzamide derivatives, as seen in ethyl 2-(4-iodobenzamido)acetate synthesis . This compound could be synthesized similarly, substituting glycine ethyl ester with 2-acetamidoethylamine.
Q & A
Basic: What are the primary synthetic routes and characterization methods for N-(2-acetamidoethyl)-4-iodobenzamide?
Answer:
The synthesis typically involves coupling 4-iodobenzoyl chloride with 2-acetamidoethylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis purification is achieved via column chromatography or recrystallization. Structural characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional groups (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular ion confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves conformational details, such as bond lengths and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Basic: How is the stability of this compound assessed in biological matrices?
Answer:
Stability studies use isotopic labeling (e.g., ¹⁴C or ¹²³I) followed by time-course analyses. For example, ¹⁴C-labeled analogs are incubated in serum or hepatocyte suspensions, and degradation is quantified via liquid scintillation counting or HPLC with radiometric detection. Stability in vivo is assessed by measuring metabolite profiles in plasma/tissue homogenates using LC-MS/MS. Accelerated stability testing under varying pH (1–9) and temperature (4–37°C) identifies susceptibility to hydrolysis or oxidation .
Advanced: How can researchers resolve discrepancies in cellular uptake mechanisms of iodobenzamide derivatives across melanoma models?
Answer:
Contradictions in uptake (e.g., pigmentation-dependent vs. -independent mechanisms) are addressed by comparative studies using SIMS (secondary ion mass spectrometry) for subcellular localization and autoradiography for whole-cell quantification. For instance, Mansard et al. (2005) demonstrated that uptake of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) in pigmented vs. non-pigmented melanoma cells correlates with melanin content, requiring normalization to melanin concentration in data analysis. Parallel assays with sigma receptor antagonists (e.g., haloperidol) can isolate receptor-mediated vs. melanin-binding contributions .
Advanced: What methodologies optimize the biodistribution of iodobenzamide derivatives for tumor targeting?
Answer:
Pharmacokinetic optimization involves:
- Lipophilicity tuning : Adjusting logP via substituent modifications (e.g., alkyl chain length) to balance blood-brain barrier penetration and renal clearance.
- Receptor targeting : Competitive binding assays (e.g., using [³H]-haloperidol displacement) validate sigma receptor affinity (IC₅₀ < 10 nM for high selectivity).
- Biodistribution studies : Gamma counting of ¹²⁵I-labeled analogs in xenograft models at 1, 4, and 24 h post-injection, with blocking studies to confirm specificity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Decontamination : Spills are neutralized with 5% sodium thiosulfate to reduce iodine volatility.
- Storage : Dark, airtight containers at –20°C to prevent photodegradation and moisture absorption .
Advanced: How do conformational variations in this compound impact sigma receptor binding?
Answer:
SC-XRD reveals that perpendicular orientation of the iodophenyl group relative to the acetamidoethyl chain (dihedral angle ~80°) enhances sigma-1 receptor (S1R) binding by fitting into the hydrophobic pocket (PDB: 5HK2). Docking simulations (e.g., using CDOCKER in Discovery Studio) show that planar conformers exhibit weaker van der Waals interactions. Experimental validation involves synthesizing constrained analogs (e.g., via cyclization) and comparing binding affinities using radioligand displacement assays .
Advanced: What analytical strategies differentiate sigma receptor subtypes (sigma-1 vs. sigma-2) in iodobenzamide interaction studies?
Answer:
- Subtype-selective ligands : Co-incubation with sigma-1 agonist (+)-pentazocine or sigma-2 antagonist SM-21 in competitive binding assays.
- Photoaffinity labeling : Use ¹²⁵I-azido derivatives to crosslink receptors, followed by SDS-PAGE and autoradiography to identify molecular weights (sigma-1: ~25 kDa; sigma-2: ~18–21 kDa).
- Knockdown models : siRNA-mediated silencing of S1R/S2R in MCF-7 cells quantifies receptor-specific uptake via flow cytometry .
Basic: What techniques quantify intracellular concentrations of this compound in vitro?
Answer:
- SIMS imaging : Directly maps ¹²⁷I distribution in fixed cells with submicron resolution.
- Isotope ratio mass spectrometry (IRMS) : Measures ¹⁴C/¹³C ratios in lysates to calculate intracellular concentrations (ng/mg protein).
- Fluorescent analogs : Synthesis of BODIPY-labeled derivatives for live-cell tracking via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
